

# A Technical Guide to the Preclinical Pharmacological Profile of Besifloxacin

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Besifloxacin**

Cat. No.: **B178879**

[Get Quote](#)

## Introduction

**Besifloxacin** is a fourth-generation 8-chloro-fluoroquinolone antibiotic developed specifically for topical ophthalmic use.[1][2] Marketed as Besivance® 0.6% ophthalmic suspension, its development was driven by the need for new agents to combat rising antimicrobial resistance in ocular pathogens.[3][4][5] Unique among modern fluoroquinolones, **besifloxacin** has no systemic counterpart, a strategy intended to limit the development of widespread bacterial resistance.[4][6] This technical guide provides an in-depth summary of the preclinical pharmacological data that defined the profile of **besifloxacin**, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and safety profile established in non-clinical studies.

## Mechanism of Action

**Besifloxacin** exerts its potent bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8][9][10] These enzymes are critical for managing DNA topology during replication, transcription, repair, and cell division.[7][8][11]

- DNA Gyrase: Inhibition of this enzyme prevents the relaxation of supercoiled DNA, a necessary step for the initiation of DNA replication and transcription.[7][8]
- Topoisomerase IV: Inhibition of this enzyme interferes with the separation (decatenation) of replicated daughter DNA chromosomes, thereby halting cell division.[7][11]

A key characteristic of **besifloxacin** is its balanced, dual-targeting activity against both enzymes.[4][12][13] Unlike older fluoroquinolones that may preferentially target one enzyme over the other, this balanced inhibition means that resistance is less likely to emerge, as it would require simultaneous mutations in the genes encoding both enzymes.[6] In preclinical studies against *Streptococcus pneumoniae* and *Escherichia coli*, DNA gyrase was identified as the primary target, whereas in *Staphylococcus aureus*, **besifloxacin** appears to target both enzymes simultaneously.[8] The molecular structure, featuring an N-1 cyclopropyl group and a C-8 chloro substitution, enhances its broad-spectrum activity and potency.[4][8]

Beyond its direct antimicrobial action, preclinical data suggest **besifloxacin** may possess anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.[1][12][14]



[Click to download full resolution via product page](#)

Diagram 1: Dual-target mechanism of action of **Besifloxacin**.

Table 1: In Vitro Enzyme Inhibition by **Besifloxacin** and Comparators

| Target Enzyme                 | Organism             | IC50 (µg/mL) of Besifloxacin         | Comparator IC50 (µg/mL)          |
|-------------------------------|----------------------|--------------------------------------|----------------------------------|
| Topoisomerase II (DNA Gyrase) | <i>S. pneumoniae</i> | 4- to 8-fold lower than Moxifloxacin | 15-fold lower than Ciprofloxacin |
| Topoisomerase IV              | <i>S. pneumoniae</i> | 2-fold lower than Moxifloxacin       | 5-fold lower than Ciprofloxacin  |

Source: Data derived from a comprehensive review of in vitro studies.[\[12\]](#)

“

## Experimental Protocol 1: Enzyme Inhibition Assay

*Objective: To determine the 50% inhibitory concentration (IC50) of **besifloxacin** against bacterial DNA gyrase and topoisomerase IV. Methodology:*

- *Enzyme Purification: Recombinant DNA gyrase (subunits A and B) and topoisomerase IV (subunits ParC and ParE) are purified from target bacterial species (e.g., *S. pneumoniae*, *S. aureus*).*
- *Assay Principle: The assay measures the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV in the presence of varying concentrations of the antibiotic.*
- *Procedure:*
  - *Relaxed plasmid DNA (for gyrase) or kinetoplast DNA (for topoisomerase IV) is used as the substrate.*
  - *The substrate is incubated with the purified enzyme, ATP, and serial dilutions of **besifloxacin** or comparator drugs.*
  - *The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis.*
- *Data Analysis: The intensity of the bands corresponding to the supercoiled or decatenated DNA is quantified. The IC50 is calculated as the drug concentration that reduces the enzyme's activity by 50% compared to the drug-free control.[12]*

## Antimicrobial Spectrum

Preclinical in vitro studies have established that **besifloxacin** possesses potent, broad-spectrum activity against a wide array of aerobic and anaerobic bacteria, including common ocular pathogens.[2][15][16][17] It is particularly potent against Gram-positive bacteria and demonstrates significant activity against Gram-negative isolates.[3][15] A critical feature is its retained efficacy against strains that have developed resistance to other fluoroquinolones and antimicrobial classes, including methicillin-resistant *Staphylococcus aureus* (MRSA) and methicillin-resistant *Staphylococcus epidermidis* (MRSE).[12][17][18]

Table 2: In Vitro Susceptibility of Key Ocular Pathogens to **Besifloxacin** and Comparators (MIC90,  $\mu\text{g/mL}$ )

| Organism                                        | Besifloxacin | Moxifloxacin | Gatifloxacin | Vancomycin |
|-------------------------------------------------|--------------|--------------|--------------|------------|
| <b>Staphylococcus aureus (all)</b>              | 0.25         | 0.5          | 0.5          | 1          |
| S. aureus<br>(Methicillin-resistant, MRSA)      | 2            | >16          | >16          | 1          |
| Staphylococcus epidermidis (all)                | 0.5          | 1            | 1            | 2          |
| S. epidermidis<br>(Methicillin-resistant, MRSE) | 4            | >16          | >16          | 2          |
| Streptococcus pneumoniae                        | 0.125        | 0.25         | 0.5          | 0.5        |
| Haemophilus influenzae                          | 0.06         | 0.06         | 0.03         | N/A        |
| Pseudomonas aeruginosa                          | 4            | 4            | 4            | N/A        |

Source: Data compiled from large-scale susceptibility testing studies.[12][19]

“

## Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

*Objective: To determine the minimum concentration of **besifloxacin** required to inhibit the visible growth of a microorganism. Methodology (Broth Microdilution):*

- *Isolate Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).*
- *Drug Dilution: **Besifloxacin** and comparator agents are prepared in serial twofold dilutions in cation-adjusted Mueller-Hinton broth within 96-well microtiter plates.*
- *Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.*
- *Incubation: The plates are incubated under appropriate atmospheric conditions (e.g., ambient air, 35-37°C) for 16-24 hours.*
- *Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.[20]*

## Preclinical Pharmacokinetics (ADME)

The pharmacokinetic profile of **besifloxacin** has been characterized in several animal models, primarily pigmented rabbits and cynomolgus monkeys, to evaluate its absorption, distribution, and elimination following topical ocular administration.[19][21]

Key Findings:

- *Ocular Penetration and Distribution: **Besifloxacin** demonstrates good ocular penetration with rapid absorption into anterior tissues.[12][19][22] It achieves high and sustained*

concentrations in the tear film and conjunctiva, the primary sites of ocular surface infections.

[12][21]

- Systemic Exposure: A consistent and crucial finding across all preclinical studies is the negligible systemic exposure following topical ocular dosing.[6][12][17][21] This low systemic absorption minimizes the risk of systemic side effects and the potential for contributing to systemic antibiotic resistance.
- Elimination: In monkeys, the apparent elimination half-life from anterior ocular tissues ranged from 5 to 14 hours.[19] In rabbits, **besifloxacin** demonstrated a mean residence time of over 7 hours in tears, conjunctiva, and aqueous humor, indicating prolonged presence at the target site.[4][12]



[Click to download full resolution via product page](#)

Diagram 2: Experimental workflow for a preclinical ocular pharmacokinetic study.

Table 3: Pharmacokinetic Parameters of **Besifloxacin** (0.6%) in Pigmented Rabbits (Single Dose)

| Ocular Tissue | Cmax ( $\mu\text{g}/\text{g}$ or $\mu\text{g}/\text{mL}$ ) | Tmax (hr)   | AUC <sub>0-24</sub> ( $\mu\text{g}\cdot\text{h}/\text{g}$ or $\mu\text{g}\cdot\text{h}/\text{mL}$ ) |
|---------------|------------------------------------------------------------|-------------|-----------------------------------------------------------------------------------------------------|
| Tears         | <b>1040</b>                                                | <b>0.25</b> | <b>1180</b>                                                                                         |
| Conjunctiva   | 4.30                                                       | 1           | 21.7                                                                                                |
| Cornea        | 1.13                                                       | 1           | 7.91                                                                                                |
| Aqueous Humor | 0.11                                                       | 2           | 1.05                                                                                                |

Source: Data from comparative studies in Dutch Belted rabbits.[12][22]

Table 4: Pharmacokinetic Parameters of **Besifloxacin** (0.6%) in Cynomolgus Monkeys (Single Dose)

| Ocular Tissue | Cmax ( $\mu\text{g}/\text{g}$ or $\mu\text{g}/\text{mL}$ ) | Apparent T <sub>1/2</sub> (hr) |
|---------------|------------------------------------------------------------|--------------------------------|
| Conjunctiva   | <b>6.43</b>                                                | <b>5 - 14</b>                  |
| Cornea        | 2.10                                                       | 5 - 14                         |
| Aqueous Humor | 0.796                                                      | 5 - 14                         |

Source: Data from ocular penetration studies in monkeys.[4][19]

“

## Experimental Protocol 3: Ocular Pharmacokinetic Study in Rabbits

*Objective: To determine the concentration-time profile of **besifloxacin** in ocular tissues and plasma after topical administration. Animal Model: Pigmented rabbits (e.g., Dutch Belted) are used as their ocular physiology is a relevant model for human eyes.[23]* Methodology:

- *Dosing: A single, fixed volume (e.g., 50  $\mu$ L) of **besifloxacin** ophthalmic suspension 0.6% is instilled into the cul-de-sac of one or both eyes.[21]*
- *Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, groups of animals are euthanized.[21][22]*
- *Tissue Harvesting: Ocular tissues (tears, conjunctiva, cornea, aqueous humor) and blood (for plasma) are collected. Tear samples are often collected using Schirmer test strips or microcapillary tubes. Tissues are rinsed, blotted dry, and weighed.*
- *Sample Processing: Tissues are homogenized, and the drug is extracted.*
- *Analysis: **Besifloxacin** concentrations in the tissue homogenates and plasma are determined using a validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) method.[19][21]*
- *Data Analysis: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve), are calculated. [22]*

## Preclinical Pharmacodynamics and Efficacy

Pharmacodynamic (PD) studies aim to link drug concentrations (PK) to the antimicrobial effect. For antibiotics, the key PK/PD indices are the Cmax/MIC and AUC/MIC ratios. High ratios are predictive of clinical efficacy and a lower potential for resistance development.[17]

In preclinical models, **besifloxacin** consistently achieved high PK/PD ratios in the tear film, the primary site of infection for conjunctivitis.[19][22] In a rabbit study, the  $AUC_{0-24}/MIC_{90}$  ratio for **besifloxacin** in tears against ciprofloxacin-resistant MRSA and MRSE was approximately 800, whereas the ratios for moxifloxacin and gatifloxacin were  $\leq 10$ .[22]

#### In Vivo Efficacy Models:

- **Bacterial Keratitis:** In rabbit models of keratitis caused by MRSA, **besifloxacin** was significantly more effective at reducing the bacterial load in the cornea compared to moxifloxacin and gatifloxacin.[12][24] Similar superior efficacy was observed in models using resistant strains of *P. aeruginosa*.[12][25]
- **Endophthalmitis Prophylaxis:** In a rabbit model of endophthalmitis caused by penicillin-resistant *S. pneumoniae*, topical **besifloxacin** was found to be as effective as moxifloxacin and gatifloxacin in reducing bacteria in the aqueous humor.[26]

Table 5: Pharmacodynamic Indices ( $AUC_{0-24}/MIC_{90}$ ) of **Besifloxacin** in Rabbit Ocular Tissues vs. Resistant Staphylococci

| Ocular Tissue | MIC90 ( $\mu\text{g}/\text{mL}$ ) for<br>MRSA-CR / MRSE-<br>CR* | $AUC_{0-24}$ ( $\mu\text{g}\cdot\text{h}/\text{g}$ ) | $AUC_{0-24}/MIC_{90}$<br>Ratio |
|---------------|-----------------------------------------------------------------|------------------------------------------------------|--------------------------------|
| Tears         | 1 - 2                                                           | 1180                                                 | ~800                           |
| Conjunctiva   | 1 - 2                                                           | 21.7                                                 | <10                            |
| Cornea        | 1 - 2                                                           | 7.91                                                 | <10                            |
| Aqueous Humor | 1 - 2                                                           | 1.05                                                 | <10                            |

\*MRSA-CR/MRSE-CR: Methicillin-resistant and Ciprofloxacin-resistant *S. aureus* / *S. epidermidis*. Source: Data calculated from rabbit PK studies and reported MIC90 values.[22]

Table 6: Summary of In Vivo Efficacy in a Rabbit MRSA Keratitis Model

| Treatment Group (Topical)           | Mean Log10 CFU Recovered from Cornea ( $\pm$ SEM) | Statistical Significance vs. Besifloxacin |
|-------------------------------------|---------------------------------------------------|-------------------------------------------|
| Besifloxacin (0.6%)                 | <b>5.111 <math>\pm</math> 0.251</b>               | N/A                                       |
| Moxifloxacin (0.5%)                 | 7.473 $\pm$ 0.144                                 | P < 0.001                                 |
| Gatifloxacin (0.3%)                 | 7.108 $\pm$ 0.346                                 | P < 0.001                                 |
| Phosphate-Buffered Saline (Vehicle) | 7.006 $\pm$ 0.144                                 | P < 0.001                                 |

Source: Data from a late-treatment model initiated 16 hours post-infection.[\[24\]](#)

“

## Experimental Protocol 4: Rabbit Model of MRSA Keratitis

*Objective: To evaluate the *in vivo* efficacy of **besifloxacin** in treating an established corneal infection. Animal Model: New Zealand White rabbits. Methodology:*

- *Anesthesia: Rabbits are anesthetized systemically and topically.*
- *Inoculation: A suspension containing a known quantity (e.g., 100 CFU) of a clinical MRSA isolate is injected into the corneal stroma.[24]*
- *Incubation: The infection is allowed to establish for a set period (e.g., 16 hours for a "late treatment" model).[24]*
- *Treatment: Eyes are treated with topical drops of **besifloxacin**, comparator agents, or vehicle. A frequent dosing regimen is used to simulate clinical application (e.g., every 15 minutes for 5 doses, then every 30 minutes for 14 doses).[24][25]*
- *Evaluation:*
  - *Clinical Scoring: Eyes are examined by slit-lamp biomicroscopy before and after treatment to score signs of infection (e.g., edema, discharge, inflammation).*
  - *Bacterial Quantitation: After treatment, corneas are harvested, homogenized, and serially diluted for plating to determine the number of viable bacteria (CFU/cornea).[24]*
- *Analysis: Clinical scores and bacterial counts are compared between treatment groups using appropriate statistical tests.*

## Preclinical Safety and Toxicology

A comprehensive battery of non-clinical safety studies was conducted to assess the toxicological profile of **besifloxacin**.

- Ocular Tolerance: In repeat-dose studies in rabbits and dogs (up to four times daily for 28 days), **besifloxacin** 0.6% suspension was well-tolerated with no signs of inflammation or ocular histopathological changes.[9][14]
- Corneal Wound Healing: A study in a rabbit model of corneal epithelial defects found that **besifloxacin** did not impede or alter the reepithelialization time course compared to saline. [27]
- Systemic Toxicity: Following oral administration at high doses, minimal effects were observed. In rats, no clinical toxicity was seen up to ~400 mg/kg/day. In dogs, doses of 50 mg/kg/day caused salivation and emesis, which are common class effects for quinolones in this species, but no histopathologic changes were noted.[14]
- Genotoxicity: **Besifloxacin** showed a genotoxicity profile typical of fluoroquinolones, being mutagenic in some bacterial assays and clastogenic in mammalian cells in vitro and in vivo. [14]
- Reproductive and Developmental Toxicity: When administered orally to rats, **besifloxacin** did not impair fertility. At maternally toxic doses far exceeding any potential clinical exposure from topical use, it was fetotoxic but not teratogenic (did not cause malformations).[14]
- Phototoxicity: No phototoxicity or photoallergenicity was observed in guinea pig and mouse models.[8]

Table 7: Summary of Preclinical Toxicology Findings for **Besifloxacin**

| Study Type                       | Species            | Route          | Key Findings                                                                                            |
|----------------------------------|--------------------|----------------|---------------------------------------------------------------------------------------------------------|
| Ocular Tolerance (28-day)        | Rabbit, Dog        | Topical Ocular | Well-tolerated; No inflammation or histopathologic changes.[9][14]                                      |
| Repeat-Dose Systemic (28-day)    | Rat                | Oral           | NOAEL* ~400 mg/kg/day; No clinical signs or histopathology.[14]                                         |
| Repeat-Dose Systemic (28-day)    | Dog                | Oral           | Emesis/salivation at 50 mg/kg/day; No histopathologic changes.[14]                                      |
| Genotoxicity                     | In vitro / In vivo | N/A            | Positive in bacterial mutation, in vitro clastogenicity, and in vivo mouse micronucleus assays. [14]    |
| Fertility & Development          | Rat                | Oral           | No effect on fertility; Fetotoxic at high maternally toxic doses (1000 mg/kg/day); Not teratogenic.[14] |
| Phototoxicity/Photoallergenicity | Guinea Pig, Mouse  | Dermal/Oral    | No effects observed. [8]                                                                                |

\*NOAEL: No-Observed-Adverse-Effect Level

“

## Experimental Protocol 5: Ocular Tolerance Study in Rabbits

*Objective: To assess the local tolerance and potential for irritation of **besifloxacin** ophthalmic suspension after repeated topical application. Animal Model: New Zealand White rabbits.*

*Methodology:*

- *Dosing Regimen: **Besifloxacin** 0.6% or vehicle is administered topically to one eye of each rabbit multiple times per day (e.g., four times daily) for an extended period (e.g., 28 days). The contralateral eye may serve as an untreated control.[9][14]*
- *Clinical Observation: Eyes are examined daily for signs of irritation, including redness, chemosis (swelling), and discharge, using a standardized scoring system (e.g., Draize test). General health of the animals is also monitored.*
- *Ophthalmic Examinations: Detailed examinations using a slit lamp are performed at baseline and at regular intervals throughout the study to assess all anterior and posterior structures of the eye.*
- *Histopathology: At the end of the study, animals are euthanized, and the eyes and surrounding tissues are collected, fixed, and processed for microscopic histopathological evaluation to detect any treatment-related changes at the cellular level.[14]*

## Conclusion

The preclinical pharmacological profile of **besifloxacin** establishes it as a potent, broad-spectrum antimicrobial agent with a favorable safety margin for topical ophthalmic use. Its balanced, dual-targeting mechanism of action provides high potency, including against drug-resistant pathogens, and suggests a low propensity for resistance development. Pharmacokinetic studies in multiple animal species confirm that topical administration achieves high, sustained concentrations in target ocular tissues with negligible systemic exposure. This strong pharmacokinetic profile translates to significant *in vivo* efficacy in preclinical infection

models. Coupled with a clean local and systemic toxicology profile, these data provided a robust foundation for the successful clinical development of **besifloxacin** as a valuable therapeutic option for bacterial conjunctivitis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Besifloxacin - Wikipedia [en.wikipedia.org]
- 2. Besifloxacin, a Novel Fluoroquinolone, Has Broad-Spectrum In Vitro Activity against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Besifloxacin: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Besifloxacin Ophthalmic Suspension: Emerging Evidence of its Therapeutic Value in Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.aap.org [publications.aap.org]
- 8. tga.gov.au [tga.gov.au]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. The Safety of Besifloxacin Ophthalmic Suspension 0.6 % Used Three Times Daily for 7 Days in the Treatment of Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Besifloxacin ophthalmic suspension, 0.6%: a novel topical fluoroquinolone for bacterial conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. journals.asm.org [journals.asm.org]

- 16. Besifloxacin, a novel fluoroquinolone, has broad-spectrum in vitro activity against aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Besifloxacin, a new ophthalmic fluoroquinolone for the treatment of bacterial conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. Ocular pharmacokinetics of besifloxacin following topical administration to rabbits, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Besifloxacin Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Ocular pharmacokinetics/pharmacodynamics of besifloxacin, moxifloxacin, and gatifloxacin following topical administration to pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical Ocular Exposure Extrapolation for a Complex Ophthalmic Suspension Using Physiologically Based Pharmacokinetic Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficacy of besifloxacin in a rabbit model of methicillin-resistant *Staphylococcus aureus* keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Comparative efficacy of besifloxacin and other fluoroquinolones in a prophylaxis model of penicillin-resistant *Streptococcus pneumoniae* rabbit endophthalmitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Animal study: Besifloxacin does not alter corneal reepithelialization - American Academy of Ophthalmology [aao.org]
- To cite this document: BenchChem. [A Technical Guide to the Preclinical Pharmacological Profile of Besifloxacin]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b178879#pharmacological-profile-of-besifloxacin-in-preclinical-studies>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)